Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate is a chemical compound with the CAS number 2007915-96-8. It belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex molecular structure characterized by multiple functional groups, making it a subject of interest in various scientific studies.
The compound is classified under the category of heterocyclic compounds, specifically imidazopyridines. These compounds are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities. The synthesis and characterization of Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate have been documented in several patents and scientific literature, indicating its relevance in ongoing research efforts focused on drug development and material science .
The synthesis of Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize various reagents and catalysts to facilitate reactions under controlled conditions. For example, palladium catalysts may be used in coupling reactions to enhance yield and selectivity .
The molecular formula of Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate is C20H31N3O4. Its structure includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement .
Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate can participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity during these transformations.
The mechanism of action for Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate is primarily related to its interaction with biological targets at the molecular level:
Experimental studies often involve assessing its effects on cell lines or animal models to elucidate its pharmacodynamics .
Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate is typically characterized by:
Key chemical properties include:
Relevant data can be obtained from experimental analyses such as solubility tests and stability assessments .
Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate has several potential applications:
This compound represents a promising area of research with implications across multiple scientific disciplines.
The emergence of this compound parallels key developments in heterocyclic chemistry during the early 21st century, particularly innovations in protecting group strategies for nitrogen-rich scaffolds. While specific discovery timelines remain proprietary, its structural framework first appeared in patent literature circa 2008-2015 concerning derivatives of 6,7-dihydro-5H-imidazo[1,2-α]imidazole-3-carboxylic acid amides and allosteric modulators targeting the M4 muscarinic acetylcholine receptor [5] [6]. The strategic incorporation of tert-butyl dicarbonate (Boc2O) protection addressed persistent challenges in regioselective functionalization of imidazo[4,5-c]pyridine systems – a core structural motif increasingly recognized for its bioisosteric properties relative to purine nucleotides. This synthetic innovation enabled chemists to temporarily mask reactive nitrogen centers while permitting selective modification at the C2 position, exemplified by the introduction of the ethoxycarbonylmethyl side chain via alkylation protocols [5]. The compound's subsequent commercialization by suppliers including Shanghai Macklin Biochemical and Shanghai ACMEC Biochemical reflects its validated utility in complex molecule synthesis [1] [8].
The molecular architecture of this compound integrates three critical features that define its reactivity profile: (1) A partially saturated bicyclic core providing conformational restraint, (2) Dual Boc-protection creating steric and electronic differentiation between nitrogen atoms, and (3) An ethyl ester-appended side chain serving as a latent carboxylic acid or carbonyl equivalent. The imidazo[4,5-c]pyridine system exhibits tautomeric behavior where the mobile hydrogen typically resides at N3, making the Boc protection at N3 and N5 essential for preventing unwanted side reactions during derivatization [7]. The C2-position side chain (–CH2C(O)OEt) introduces a versatile carbon-based electrophile that participates in diverse transformations including hydrolysis, reduction, and nucleophilic displacement. Crystallographic analysis of related structures reveals that the tert-butyl groups induce significant steric encumbrance (approximately 130-150° dihedral angles around the carbamate linkages), effectively shielding the protected nitrogens while directing reagents toward the ester functionality [7]. This steric guidance underpins the compound's exceptional regioselectivity in multi-step syntheses.
Table 2: Key Structural Features and Their Functional Roles
Structural Element | Chemical Function |
---|---|
Imidazo[4,5-c]pyridine core (6,7-dihydro) | Provides rigid, nitrogen-rich bicyclic scaffold with hydrogen-bonding capabilities |
tert-Butyloxycarbonyl (Boc) groups at N3,N5 | Protects secondary amines; enables sequential deprotection; enhances solubility in organic solvents |
Ethyl ester side chain at C2 | Serves as electrophilic handle for C-C bond formation; convertible to carboxylic acids, amides, or aldehydes |
Partially saturated pyridine ring | Reduces aromaticity while maintaining planarity; influences electron distribution |
This compound serves as a linchpin intermediate in constructing pharmacologically active molecules, particularly those targeting central nervous system receptors and inflammatory pathways. Its primary application involves controlled deprotection sequences: Selective removal of one Boc group (typically using mild acids like TFA in DCM) generates mono-Boc-protected intermediates that can undergo palladium-catalyzed cross-coupling, reductive amination, or sulfonylation at the exposed nitrogen [5]. Simultaneously, the ethyl ester undergoes hydrolysis to carboxylic acids (using LiOH/THF/H2O) or reduction to alcohols (via DIBAL-H), enabling diversification orthogonal to nitrogen functionalization. Patent WO2009070485A1 demonstrates its transformation into derivatives of 6,7-dihydro-5H-imidazo[1,2-α]imidazole-3-carboxylic acid amides – compounds exhibiting potent activity against inflammatory conditions and autoimmune disorders [5]. Similarly, WO2017112719A1 utilizes structurally analogous intermediates to develop allosteric modulators of M4 muscarinic receptors with applications in schizophrenia and cognitive disorders [6]. The commercial availability of this compound in milligram to gram quantities (priced at approximately $500–$1,100 per gram based on purity and scale) facilitates rapid analogue synthesis during lead optimization phases [2] [8]. The strategic incorporation of both permanent (ester) and temporary (Boc) protecting groups creates a molecular "switchboard" where chemists can sequentially introduce structural complexity, making it indispensable for constructing libraries of biologically active imidazo[4,5-c]pyridine derivatives.
Table 3: Synthetic Applications in Pharmaceutical Development
Transformation | Reaction Conditions | Resulting Pharmacophore | Therapeutic Application |
---|---|---|---|
Selective Boc deprotection | TFA/DCM (0°C to rt) | Mono-Boc intermediate for N-functionalization | Enables introduction of aryl/alkyl groups |
Ester hydrolysis | LiOH/THF/H2O (0°C to rt) | Free carboxylic acid for amide coupling | Peptidomimetic agents |
Ester reduction | DIBAL-H/Toluene (-78°C) | Primary alcohol for etherification | CNS-penetrant molecules |
Full deprotection | TFA/DCM then NaOH/MeOH | Unprotected imidazopyridine scaffold | Nucleotide analog development |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0